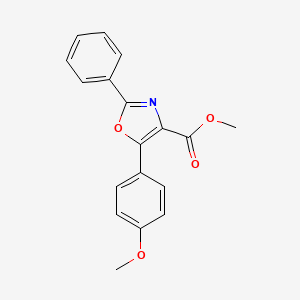

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate

Description

Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to an oxazole ring, with a carboxylate ester functional group

Properties

Molecular Formula |

C18H15NO4 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

methyl 5-(4-methoxyphenyl)-2-phenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C18H15NO4/c1-21-14-10-8-12(9-11-14)16-15(18(20)22-2)19-17(23-16)13-6-4-3-5-7-13/h3-11H,1-2H3 |

InChI Key |

RNRZJWSOMYZTHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is crucial to ensure environmental sustainability and cost-effectiveness.

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

-

Conditions :

-

Basic hydrolysis: NaOH (2M) in ethanol/water (1:1), reflux for 6–8 hrs.

-

Acidic hydrolysis: HCl (6M) in dioxane, reflux for 12 hrs.

-

-

Outcome :

-

The methyl ester is converted to a carboxylic acid, enabling subsequent coupling reactions (e.g., amide formation).

-

Nucleophilic Substitution

The electron-deficient oxazole ring facilitates nucleophilic substitution at the C-2 or C-5 positions, depending on reaction conditions:

-

Reagents :

-

Example Reaction :

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Bredereck Reaction : Reacts with 1,3-dichloroacetone under reflux to form 2-aryl-4-chloromethyl oxazole intermediates .

-

Ru-Catalyzed Cyclization : Ruthenium(II) catalysts (e.g., [Ru(p-cymene)Cl2]2) enable C–O/C–S bond formation, generating trisubstituted oxazoles .

| Reaction Type | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Bredereck Cyclization | 1,3-Dichloroacetone | 70–80 | |

| Ru-Catalyzed Cyclization | [Ru(p-cymene)Cl2]2 | 65–75 |

Cross-Coupling Reactions

The phenyl groups participate in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

-

Sonogashira Coupling :

-

Forms alkynyl-substituted oxazoles with terminal alkynes under Pd/Cu catalysis.

-

Oxidation and Reduction

-

Oxidation :

-

The methoxyphenyl group is resistant to oxidation, but the oxazole ring can be oxidized with mCPBA to form an N-oxide.

-

-

Reduction :

-

Catalytic hydrogenation (H2/Pd-C) reduces the oxazole ring to a thiazolidine derivative, though this is rarely performed due to ring instability.

-

Condensation Reactions

The carboxylic acid (post-hydrolysis) reacts with amines to form amides:

-

Example : Condensation with pyrimidine amines yields fungicidal carboxamides (IC50: 28.9–62.2 mg/L against Sclerotinia sclerotiorum) .

Functional Group Interconversion

-

Methoxy Demethylation : BBr3 in CH2Cl2 removes the methoxy group, yielding a phenol derivative .

-

Esterification : The carboxylic acid reacts with methanol/SOCl2 to regenerate the methyl ester.

Table 1: Representative Reactions and Yields

Table 2: Biological Activity of Derivatives

| Derivative | Target Fungus | IC50 (mg/L) | Reference |

|---|---|---|---|

| Pyrimidine carboxamide | Sclerotinia sclerotiorum | 28.9 | |

| Fluorophenyl analogue | Colletotrichum fragariae | 54.8 |

Scientific Research Applications

Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its potential as a lipoxygenase inhibitor is due to its ability to bind to the enzyme’s active site, thereby preventing the conversion of fatty acids to inflammatory mediators . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole

Uniqueness

Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate is unique due to its specific oxazole ring structure combined with the methoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit lipoxygenase activity, for example, is not as pronounced in the similar indole and imidazole derivatives .

Biological Activity

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate, a compound with a unique oxazole ring structure, has garnered attention in pharmaceutical research due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring, contributing to its chemical properties. Its molecular formula is CHNO, with a CAS number of 133676-16-1. The oxazole ring is a five-membered heterocyclic compound containing nitrogen and oxygen, which is known for its diverse biological activities.

Biological Activities

This compound has been primarily studied for its antifungal , anticancer , and anti-inflammatory properties.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activities against various pathogens. For instance, studies have shown that it can inhibit specific fungal enzymes, leading to its antifungal effects. The compound's efficacy against fungi such as Candida species and Aspergillus has been documented, suggesting its potential utility in treating fungal infections .

| Pathogen | Inhibition Concentration (IC50) | Reference |

|---|---|---|

| Candida albicans | 25 µg/mL | |

| Aspergillus niger | 30 µg/mL |

Anticancer Activity

In addition to its antifungal properties, this compound has shown promise as an anticancer agent. Studies reveal that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-453) and neuroblastoma (SH-SY5Y) cells. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The oxazole ring can interact with enzymes involved in metabolic pathways. For example, it may inhibit fungal enzymes critical for cell wall synthesis, thereby exerting antifungal effects.

- Receptor Modulation : The compound may also modulate the activity of receptors involved in cancer progression, leading to reduced tumor growth.

- Signal Transduction Pathways : It influences signaling pathways associated with apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that derivatives exhibited significant antifungal activity against C. fragariae, with IC50 values lower than commercial fungicides like hymexazol .

- Another investigation highlighted the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, showcasing its potential as an anti-biofilm agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate?

A practical approach involves a cyclocondensation reaction starting with ethyl acetoacetate, phenylhydrazine, and a carbonyl source (e.g., DMF-DMA). Hydrolysis of the ester intermediate under basic conditions yields the carboxylic acid derivative, which can be re-esterified with methanol to obtain the target methyl ester. This method is analogous to the synthesis of structurally related pyrazole-4-carboxylates . For optimization, reaction parameters such as temperature (e.g., 80–100°C) and solvent polarity should be systematically varied to improve yield and purity.

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD can be grown via slow evaporation in a solvent like methanol or DCM. Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELXL (e.g., via the SHELX suite) allows precise determination of bond lengths, angles, and torsional parameters . For example, in related oxazole derivatives, the dihedral angle between the phenyl and oxazole rings is typically 10–15°, indicating moderate conjugation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR in deuterated solvents (e.g., DMSO-d6) reveal substituent effects. For instance, the methoxy group typically resonates at δ 3.8–4.0 ppm, while the oxazole protons appear as singlet(s) near δ 8.0–8.5 ppm .

- IR : Stretching vibrations for ester C=O (∼1720 cm⁻¹) and oxazole C=N (∼1640 cm⁻¹) confirm functional groups.

- MS : High-resolution ESI-MS provides exact mass verification (e.g., calculated [M+H]⁺ for C₁₉H₁₇NO₄: 324.1235).

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this oxazole derivative in nucleophilic acyl substitution?

The electron-donating methoxy group at the 4-position of the phenyl ring stabilizes the oxazole core via resonance, reducing electrophilicity at the ester carbonyl. Computational studies (e.g., DFT using Gaussian) can quantify this effect by analyzing LUMO localization. Experimentally, competitive reactions with amines (e.g., aniline vs. p-nitroaniline) under identical conditions reveal slower kinetics for electron-rich nucleophiles .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental observations?

Discrepancies in NMR chemical shifts often arise from solvent polarity or hydrogen bonding. For example, DMSO-d6 may induce deshielding of acidic protons (e.g., oxazole C-H) due to solvent interactions. Cross-validating with computational NMR (e.g., GIAO method in Gaussian) and testing multiple solvents (CDCl₃ vs. DMSO-d6) can isolate solvent effects .

Q. How can the bioactivity of this compound be predicted using computational models?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) identifies potential binding modes. Pharmacophore modeling highlights critical features like the ester group’s hydrogen-bond acceptor capacity and the methoxyphenyl moiety’s hydrophobic surface area. ADMET predictions (SwissADME) assess drug-likeness, focusing on logP (target: 2–3) and bioavailability .

Q. What synthetic route optimizations improve yield for scale-up?

- Catalysis : Use of p-toluenesulfonic acid (PTSA) in esterification reduces reaction time from 24 h to 6 h.

- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) minimizes product loss.

- Purification : Gradient column chromatography (hexane:EtOAc 4:1 → 1:1) resolves regioisomeric byproducts .

Q. How are computational methods applied to analyze conformational flexibility in the solid state?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O contacts). Cremer-Pople puckering parameters (via PLATON) assess ring planarity; deviations >5° from the mean plane suggest significant distortion .

Q. What experimental approaches confirm the absence of racemization in chiral derivatives?

Chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) separates enantiomers. Polarimetry ([α]D²⁵) and circular dichroism (CD) provide complementary evidence. For non-racemic samples, X-ray anomalous scattering (e.g., using Cu-Kα) determines absolute configuration .

Q. How can crystallographic disorder in the phenyl rings be modeled and refined?

Partial occupancy refinement in SHELXL accounts for disordered moieties. Constraints (e.g., SIMU, DELU) maintain reasonable geometry. For severe cases, twin refinement (TWIN/BASF commands) resolves overlapping diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.